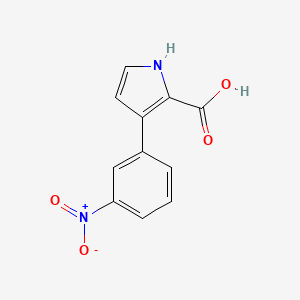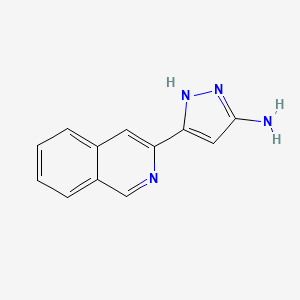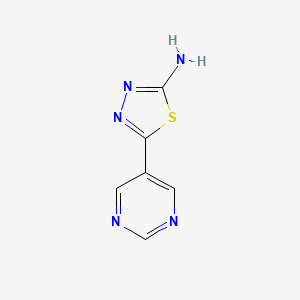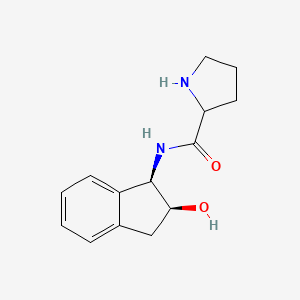
2-(4,5-Dimethoxy-2-nitrophenyl)-2-hydroxyacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4,5-Dimethoxy-2-nitrophenyl)-2-hydroxyacetic acid is an organic compound with the molecular formula C10H11NO6. It is characterized by the presence of two methoxy groups, a nitro group, and a hydroxyacetic acid moiety attached to a benzene ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-Dimethoxy-2-nitrophenyl)-2-hydroxyacetic acid typically involves the nitration of 4,5-dimethoxybenzene followed by subsequent reactions to introduce the hydroxyacetic acid group. One common method involves the following steps:
Nitration: 4,5-Dimethoxybenzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 4,5-dimethoxy-2-nitrobenzene.
Hydrolysis: The nitro compound is then subjected to hydrolysis under acidic conditions to introduce the hydroxyacetic acid group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and hydrolysis processes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4,5-Dimethoxy-2-nitrophenyl)-2-hydroxyacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed for substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-(4,5-Dimethoxy-2-nitrophenyl)-2-hydroxyacetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Employed as an intermediate in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of 2-(4,5-Dimethoxy-2-nitrophenyl)-2-hydroxyacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The hydroxyacetic acid moiety can also participate in hydrogen bonding and other interactions with target proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,5-Dimethoxy-2-nitrophenylacetic acid: Similar structure but lacks the hydroxy group.
2-(4,5-Dimethoxy-2-nitrophenyl)acetonitrile: Contains a nitrile group instead of the hydroxyacetic acid moiety.
Uniqueness
2-(4,5-Dimethoxy-2-nitrophenyl)-2-hydroxyacetic acid is unique due to the presence of both the hydroxyacetic acid and nitro groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C10H11NO7 |
|---|---|
Poids moléculaire |
257.20 g/mol |
Nom IUPAC |
2-(4,5-dimethoxy-2-nitrophenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C10H11NO7/c1-17-7-3-5(9(12)10(13)14)6(11(15)16)4-8(7)18-2/h3-4,9,12H,1-2H3,(H,13,14) |
Clé InChI |
WITKOASYPJSKKF-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C(=C1)C(C(=O)O)O)[N+](=O)[O-])OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Benzo[1,3]dioxol-5-yl-[1,2,4]triazin-3-ylamine](/img/structure/B13706341.png)
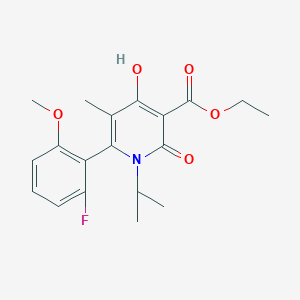


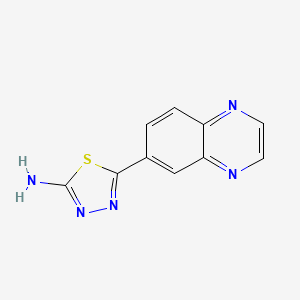
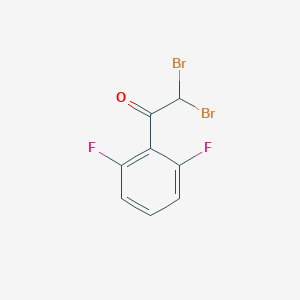

![8-Bromo-1-fluorodibenzo[b,d]furan](/img/structure/B13706372.png)
